molecular formula C15H25Cl3N4O2 B13573651 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride

2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride

Cat. No.: B13573651
M. Wt: 399.7 g/mol
InChI Key: SGVLBLYXIJVDQO-UHFFFAOYSA-N
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Description

2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride typically involves multiple steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted anilines and aldehydes under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via nucleophilic substitution reactions. Common reagents include dimethylamine and ethyl halides.

    Final Assembly and Purification: The final step involves the coupling of the tricyclic core with the dimethylaminoethyl group, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often requiring advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tricyclic core, potentially opening the rings or reducing double bonds.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as sodium azide (NaN3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced tricyclic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays and structural biology.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets suggest applications in drug development, particularly for conditions involving the central nervous system.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in various applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic core allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-[2-(Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride
  • 2-{6-[2-(Propan-2-yloxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride stands out due to its specific functional groups and the resulting chemical properties. Its dimethylaminoethyl group, in particular, provides unique reactivity and interaction potential, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C15H25Cl3N4O2

Molecular Weight

399.7 g/mol

IUPAC Name

2-[3-[2-(dimethylamino)ethyl]-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C15H22N4O2.3ClH/c1-18(2)5-6-19-12-10-14-13(20-7-8-21-14)9-11(12)17-15(19)3-4-16;;;/h9-10H,3-8,16H2,1-2H3;3*1H

InChI Key

SGVLBLYXIJVDQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC3=C(C=C2N=C1CCN)OCCO3.Cl.Cl.Cl

Origin of Product

United States

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